3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the regioselective alkylation of trimethoxybenzaldehyde derivatives. For instance, the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, 4-benzyloxy-2-methoxybenzaldehyde has been synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)-4,5-dimethoxyben
Scientific Research Applications
Synthesis and Material Studies
Synthesis of Metal Complexes : A study focused on the synthesis and optical studies of metal complexes involving 3,4-dimethoxybenzaldehyde derivatives. This research explored various metal complexes' optical absorption spectra, offering insights into their potential applications in material science and optical technologies (Mekkey et al., 2020).
Crystal and Molecular Structure Analysis : Another study reported on the crystal and molecular structure of a derivative of 3,4-dimethoxybenzaldehyde, highlighting its significant changes in ring geometry. This is crucial for understanding the compound's interactions and stability in various applications (Krygowski et al., 1998).
Drug Discovery and Synthesis
Intermediate in Drug Discovery : The title compound, a derivative involving 3,4-dimethoxybenzaldehyde, was synthesized and studied for its role as an intermediate in drug discovery. This study is significant for developing new pharmaceutical compounds (Li et al., 2012).
Synthesis of Novel Compounds : Research on the synthesis of novel compounds, including those derived from 3,4-dimethoxybenzaldehyde, has been conducted. These compounds were analyzed for their antioxidant activities, showcasing their potential therapeutic applications (Yüksek et al., 2015).
Optical and Non-linear Optical Studies
- Non-Linear Optical Response and Antioxidant Property : A study investigated the non-linear optical response and antioxidant properties of 4-Benzyloxybenzaldehyde. This compound's significant binding with Tau protein was also explored, making it relevant for neurological research (Anbu et al., 2017).
Synthesis Methodologies
- Practical Synthesis Processes : Research has been conducted to develop efficient synthesis processes for compounds related to 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde, demonstrating its importance in synthetic chemistry and material science applications (Connolly et al., 2004).
properties
IUPAC Name |
3,4-dimethoxy-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNXQOBKQLFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340336 | |
Record name | 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |
CAS RN |
57230-04-3 | |
Record name | 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZYLOXY-4,5-DIMETHOXY-BENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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